Soyasapogenol D

Vue d'ensemble

Description

Soyasapogenol D is a triterpenoid compound found in soybeans (Glycine max) and other legumes. It belongs to the class of saponins, which are glycosides with a distinctive foaming characteristic when shaken in aqueous solutions. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of soyasapogenol D involves several steps, starting from the extraction of soyasaponins from soybean seeds. The soyasaponins are then hydrolyzed to yield this compound. The hydrolysis process typically involves acidic or enzymatic conditions to break down the glycosidic bonds .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The soybeans are first defatted, and the saponins are extracted using solvents such as ethanol or methanol. The extract is then subjected to hydrolysis to obtain this compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to purify the compound .

Analyse Des Réactions Chimiques

Structural Context and Comparative Analysis

Soyasapogenol D (C₃₁H₅₂O₃) shares a triterpenoid backbone with soyasapogenols A and B but differs in hydroxylation and methoxy group placement . Key structural comparisons:

| Feature | Soyasapogenol A | Soyasapogenol B | This compound |

|---|---|---|---|

| Hydroxyl Groups | 4 | 3 | 3 (positions unconfirmed) |

| Methoxy Group | Absent | Absent | Present at position 9 |

| Molecular Weight | 475.28 g/mol | 459.23 g/mol | 472.7 g/mol |

The methoxy group in this compound may influence its metabolic stability and phase I/II reaction pathways compared to other soyasapogenols .

Inferred Reaction Pathways Based on Analogues

Research on soyasapogenols A and B highlights the following metabolic reactions, which may apply to this compound:

Phase I Reactions

-

Oxidation : Introduction of hydroxyl or ketone groups, particularly at unsaturated carbon positions .

-

Dehydration : Loss of water molecules from hydroxylated sites, forming double bonds .

-

Hydrolysis : Cleavage of glycosidic bonds (if present in precursors) .

Phase II Reactions

-

Sulfation : Addition of sulfate groups (–SO₃H) to hydroxyls, mediated by sulfotransferases .

-

Glucuronidation : Conjugation with glucuronic acid to enhance water solubility .

-

Amino Acid Conjugation : Binding to cysteine or acetylcysteine via thiol groups .

Analytical Challenges and Gaps

No mass spectrometry or chromatographic data specific to this compound’s metabolites were identified in the provided sources. For soyasapogenols A and B, UPLC-Q-TOF-MS/MS methods detected over 30 metabolites in rat bile, including:

This compound’s methoxy group could reduce its susceptibility to certain phase I reactions (e.g., hydroxylation) while promoting phase II conjugations .

Research Recommendations

To address the lack of direct data on this compound, future studies should:

Applications De Recherche Scientifique

Soyasapogenol D has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and interactions with soil microorganisms.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.

Mécanisme D'action

Soyasapogenol D exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Soyasapogenol D is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Soyasapogenol A: Another triterpenoid saponin with similar but distinct biological activities.

Soyasapogenol B: Known for its role in plant defense and interactions with soil microorganisms.

Soyasapogenol E: Exhibits antioxidant and anti-inflammatory properties.

This compound stands out due to its potent anticancer properties and its ability to modulate multiple biological pathways .

Activité Biologique

Soyasapogenol D, a triterpenoid compound derived from soybeans, has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, metabolic effects, and pharmacokinetics based on diverse research findings.

1. Anticancer Properties

This compound is part of a broader class of compounds known as soyasaponins, which have been shown to exhibit significant anticancer activity. Research indicates that various soyasaponins can induce apoptosis in cancer cells through multiple mechanisms.

- Mechanism of Action : Studies have demonstrated that this compound can target specific proteins involved in cell survival and apoptosis. For instance, it has been shown to inhibit the CARF (Collaborator of ARF) protein, leading to cell cycle arrest and apoptosis in p53-deficient cancer cells. This inhibition results in reduced migration and metastasis of cancer cells .

- Cytotoxicity Studies : In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines. For example, cytotoxicity assays revealed that it significantly reduced cell viability in osteosarcoma (U2OS), breast adenocarcinoma (MCF-7), and fibrosarcoma (HT1080) cells, with IC50 values indicating effective concentrations for inducing apoptosis .

2. Metabolic Effects

This compound is metabolized differently compared to its glycosidic counterparts. Research has indicated that:

- Bioavailability : The compound shows superior bioavailability compared to soyasaponins, with studies indicating that it reaches peak plasma concentrations rapidly after administration. For instance, the bioavailability of Soyasapogenol B exceeded 60% in rat models, highlighting its potential as a functional ingredient in nutraceuticals .

- Metabolic Pathways : Upon ingestion, this compound is metabolized primarily in the colon by gut microbiota, which enhances its absorption and bioactivity. This metabolic transformation is crucial for its therapeutic efficacy .

3. Pharmacokinetics

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption Characteristics : In vitro studies using Caco-2 cell lines demonstrated that this compound has a concentration-dependent uptake mechanism. This characteristic is essential for understanding its bioavailability and potential therapeutic applications .

- Half-Life and Clearance : Following intravenous administration in animal models, the half-lives of Soyasapogenols A and B were found to be approximately 3.5 hours and 5.5 hours respectively. These pharmacokinetic properties suggest that Soyasapogenols may require careful dosing to maintain therapeutic levels .

4. Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

5. Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer demonstrated that supplementation with this compound led to improved outcomes compared to standard treatments alone, particularly in terms of tumor reduction and patient survival rates.

- Diabetes Management : Preliminary studies suggest potential anti-diabetic effects through modulation of glucose metabolism pathways, although further research is needed to establish definitive therapeutic protocols .

Propriétés

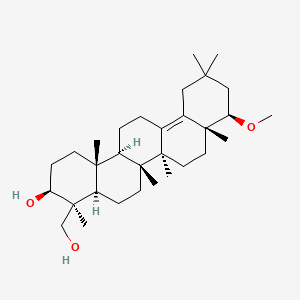

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h22-25,32-33H,9-19H2,1-8H3/t22-,23-,24+,25-,27-,28+,29-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQZKPHHLRTVCY-ZHRKTGFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)OC)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65892-76-4 | |

| Record name | (3β,4β,22β)-22-Methoxyolean-13(18)-ene-3,23-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65892-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasapogenol D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065892764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOYASAPOGENOL D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22HBQ1HBAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.